molecular formula C19H19N3OS B5673668 N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5673668
M. Wt: 337.4 g/mol
InChI Key: FSBWSJZCFSYIIG-UHFFFAOYSA-N
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Description

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the biphenyl and carboxamide groups. One common synthetic route involves the reaction of a suitable hydrazide with carbon disulfide and an alkyl halide to form the thiadiazole ring. This intermediate is then coupled with a biphenyl derivative under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials .

Chemical Reactions Analysis

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced derivatives and substituted thiadiazole compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for its potential as a drug candidate.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation .

The molecular targets and pathways involved in its mechanism of action include:

Biological Activity

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, also referred to as Y030-9845, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of 360.48 g/mol. The compound features a thiadiazole ring and a biphenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H24N4O2S
Molecular Weight360.48 g/mol
LogP4.0804
LogD3.1714
Polar Surface Area70.519 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • HT-29 Colon Cancer Cells : IC50 = 9 nM
  • MCF-7 Breast Cancer Cells : IC50 = 17 nM
  • HeLa Cells : IC50 = 0.63 - 0.85 μM

These results indicate that modifications in the structure can enhance potency against specific cancer types .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Tubulin Assembly : Compounds similar to this compound have been shown to disrupt microtubule dynamics, which is critical for cancer cell division.
  • Metabolic Stability : The compound exhibits high metabolic stability in hepatic environments, which is advantageous for therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity. For example:

  • Antitubercular Activity : Certain derivatives showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis .

Study on Anticancer Efficacy

A study conducted on various synthesized analogs of this compound revealed that specific structural modifications significantly enhanced anticancer efficacy. The study utilized a range of human cancer cell lines and assessed cell viability through MTT assays.

Study on Mechanism Elucidation

Another research effort focused on elucidating the mechanism of action through in vitro assays that measured tubulin polymerization rates in the presence of the compound. Results indicated a dose-dependent inhibition of tubulin assembly, further supporting its potential as an antitumor agent.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)12-17-21-22-19(24-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBWSJZCFSYIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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